7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a chloropropanoyl group attached to the benzazepine core. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves the chlorination of propionyl chloride followed by a series of reactions to introduce the benzazepine core. One common method involves the use of 2-chloropropionyl chloride as a key intermediate . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using propionyl chloride and subsequent steps to introduce the benzazepine structure. The process is optimized to maximize yield and minimize by-products, often involving advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanoyl group to a propanol group.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the benzazepine core, such as ketones, alcohols, and substituted benzazepines .
Scientific Research Applications
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropropanoyl group is believed to play a crucial role in binding to these targets, leading to the modulation of their activity. This compound may affect various biochemical pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionyl chloride: A related compound used in similar synthetic applications.
2-Chloropropionic acid: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific benzazepine core, which imparts distinct pharmacological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H14ClNO2 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
7-(2-chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13(17)10-5-6-11-9(7-10)3-2-4-12(16)15-11/h5-8H,2-4H2,1H3,(H,15,16) |
InChI Key |
OTVQHUMQDVEAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)CCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.